molecular formula C10H17FN2O B1476412 (3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone CAS No. 2029652-42-2

(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1476412
CAS No.: 2029652-42-2
M. Wt: 200.25 g/mol
InChI Key: FZTNSHKTGSVEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C10H17FN2O and a molecular weight of 200.25 g/mol . It is used in scientific research and has potential applications in various fields due to its unique properties and structural composition.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluoropyrrolidinyl group and a piperidinyl group linked by a methanone group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Prasad et al. (2018) demonstrated the synthesis of a bioactive heterocycle similar to (3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone, providing insights into its antiproliferative activity and structural properties, as revealed by various spectroscopic techniques and X-ray diffraction studies (Prasad et al., 2018).

Anticancer Activity

  • Vinaya et al. (2011) synthesized derivatives of this compound with modifications in the piperidine group, revealing antiproliferative activity against leukemia cells (Vinaya et al., 2011).

Receptor Activation and Potential for Antidepressant Effects

  • Research by Vacher et al. (1999) on derivatives of this compound indicated enhanced 5-HT1A receptor agonist activity, suggesting potential applications in antidepressant therapies (Vacher et al., 1999).

Synthesis Techniques

  • Rui (2010) utilized piperidine-4-carboxylic acid and ethyl carbonochloridate to synthesize a closely related compound, offering a methodology that could be applicable to synthesizing this compound (Rui, 2010).

Antimicrobial Applications

  • A study by Mallesha and Mohana (2014) synthesized oxime derivatives of a compound similar to this compound, revealing significant antimicrobial activity against bacterial and fungal strains (Mallesha & Mohana, 2014).

Neuroprotective Properties

  • Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, including those structurally related to this compound, demonstrating potential neuroprotective effects against ischemic stroke (Zhong et al., 2020).

Properties

IUPAC Name

(3-fluoropyrrolidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTNSHKTGSVEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 4
(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.